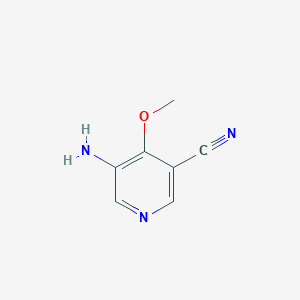

5-Amino-4-methoxynicotinonitrile

Description

Significance of Pyridine-Based Heterocycles in Organic and Medicinal Chemistry Research

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the fields of organic and medicinal chemistry. rsc.orgchemijournal.com Its unique properties, including the presence of a nitrogen atom that can act as a hydrogen bond acceptor, contribute to its prevalence in a vast number of biologically active compounds. nih.gov Pyridine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. rsc.org

In the realm of medicinal chemistry, pyridine-based heterocycles are considered "privileged scaffolds" due to their ability to bind to a wide array of biological targets with high affinity and specificity. rsc.orgresearchgate.net This has led to their incorporation into a diverse range of drugs with various therapeutic applications. A review of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring. nih.govresearchgate.net These drugs span multiple therapeutic areas, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%). nih.govresearchgate.net Examples of pyridine-containing drugs include those for treating cancer, neurological disorders, infections, and rare diseases. nih.gov The versatility of the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. nih.gov

Overview of Substituted Nicotinonitriles as Versatile Synthetic Intermediates

Nicotinonitriles, or cyanopyridines, are a class of substituted pyridines characterized by the presence of a nitrile (-CN) group. This functional group imparts unique reactivity to the pyridine ring, making nicotinonitrile derivatives highly versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitrile group can influence the reactivity of the pyridine ring in various chemical transformations.

Substituted nicotinonitriles serve as key building blocks for the synthesis of a wide variety of more complex heterocyclic compounds. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and amides, through reactions like reduction, hydrolysis, and addition of nucleophiles. This chemical flexibility allows for the construction of diverse molecular architectures.

Furthermore, the pyridine ring of nicotinonitriles can undergo various substitution reactions, allowing for the introduction of additional functional groups at different positions. These multi-functionalized pyridine derivatives are valuable precursors for the synthesis of compounds with specific biological activities. For instance, 2-amino-3-cyanopyridine (B104079) derivatives are important intermediates for the preparation of various fused heterocyclic systems with potential pharmacological applications. researchgate.net

Specific Context of 5-Amino-4-methoxynicotinonitrile within the Nicotinonitrile Family

Within the broad family of nicotinonitriles, this compound is a specific derivative with a unique substitution pattern. It features an amino group (-NH2) at the 5-position and a methoxy (B1213986) group (-OCH3) at the 4-position of the pyridine ring, in addition to the characteristic nitrile group at the 3-position.

The presence of both an electron-donating amino group and an electron-donating methoxy group, along with the electron-withdrawing nitrile group, creates a distinct electronic environment within the molecule. This substitution pattern is expected to influence its chemical reactivity and potential biological activity. The amino group can act as a nucleophile and a site for further functionalization, while the methoxy group can influence the molecule's solubility and binding interactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-amino-4-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C7H7N3O/c1-11-7-5(2-8)3-10-4-6(7)9/h3-4H,9H2,1H3 |

InChI Key |

UILWILMDFYHXEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Amino 4 Methoxynicotinonitrile

Reactions at the Amino Group

The amino group (-NH2) at the 5-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of various substituents, enabling the synthesis of a diverse range of derivatives.

Amine Alkylation and Acylation Reactions

The amino group of 5-Amino-4-methoxynicotinonitrile can undergo N-alkylation, a common reaction for amines. wikipedia.org This reaction involves the substitution of a hydrogen atom of the amino group with an alkyl group, typically by reacting the amine with an alkyl halide. wikipedia.org While direct alkylation of amines can sometimes lead to overalkylation, yielding secondary and tertiary amines, specific strategies can be employed for selective monoalkylation. nih.govmasterorganicchemistry.com

Acylation of the amino group is another important transformation. This reaction involves the introduction of an acyl group (R-C=O) and is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides. This process leads to the formation of an amide linkage.

A summary of representative alkylation and acylation reactions is presented in the table below.

| Reactant | Reagent | Product Type |

| This compound | Alkyl Halide | N-Alkyl-5-amino-4-methoxynicotinonitrile |

| This compound | Acyl Chloride | N-Acyl-5-amino-4-methoxynicotinonitrile |

Condensation and Imine Formation

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of imines is a reversible process and is often catalyzed by acid. libretexts.orgmasterorganicchemistry.com The reaction rate is typically optimal at a mildly acidic pH of around 5. libretexts.org

The general reaction for imine formation is as follows:

R-CHO + this compound ⇌ R-CH=N-(4-methoxy-3-cyanopyridin-5-yl) + H₂O

This reaction is a versatile method for creating new carbon-nitrogen double bonds and is a fundamental transformation in organic chemistry. organic-chemistry.org

Derivatization for Further Functionalization

Derivatization of the amino group is a common strategy to enhance the analytical detection of amino compounds or to introduce new functionalities for further reactions. nih.govresearchgate.net Various reagents can be used to derivatize the amino group, such as dansyl chloride, diethyl ethoxymethylenemalonate (DEEMM), and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netnih.govepa.gov These derivatization reactions improve chromatographic separation and mass spectrometric detection. nih.govresearchgate.net For instance, derivatization with DEEMM has been successfully used for the analysis of amino compounds in complex mixtures. nih.gov

Furthermore, the amino group can be converted into other functional groups to expand the synthetic utility of the molecule. For example, the amino group can be a precursor for the synthesis of other nitrogen-containing heterocycles.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is another reactive center in this compound. Its electrophilic carbon atom makes it susceptible to attack by nucleophiles. libretexts.orgnih.gov

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. chemistrysteps.com This polarization allows for nucleophilic addition reactions. nih.govresearchgate.net Various nucleophiles, including organometallic reagents (like Grignard reagents) and hydrides, can add to the nitrile carbon. libretexts.orgchemistrysteps.com The initial addition product is an imine anion, which can then be hydrolyzed to a ketone or further reduced to an amine. libretexts.orglibretexts.org

The reactivity of the nitrile group can be enhanced by the presence of electron-withdrawing groups on the molecule or through coordination with a Lewis acid. nih.gov

Hydrolysis and Amide/Carboxylic Acid Formation

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.comlibretexts.org The initial product is an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comlibretexts.org The resulting intermediate is protonated to form an imidic acid, which then rearranges to the amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylic acid. chemistrysteps.com

The general scheme for nitrile hydrolysis is as follows:

This compound --(H₂O, H⁺ or OH⁻)--> 5-Amino-4-methoxy-nicotinamide --(H₂O, H⁺ or OH⁻)--> 5-Amino-4-methoxy-nicotinic acid

This transformation is a valuable method for converting nitriles into amides and carboxylic acids, which are important functional groups in many organic molecules. psu.edu

Transformations to Other Nitrogen-Containing Heterocycles

The presence of an amino group and a nitrile group in a 1,2-relationship on the pyridine ring makes this compound a valuable precursor for the synthesis of fused nitrogen-containing heterocycles. These reactions typically involve condensation with bifunctional reagents, leading to the formation of new ring systems.

One significant application is the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds are of interest due to their potential biological activities. The general strategy involves the reaction of a 5-aminopyrazole derivative, which can be conceptually related to this compound, with various carbonyl compounds. For instance, the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄) has been shown to produce pyrazolo[3,4-b]pyridines. mdpi.com Similarly, condensation reactions with 1,3-diketones can also yield this fused heterocyclic system. nih.gov

The versatility of 5-aminopyrazoles, as a class of compounds analogous to this compound in terms of the reactive 1,2-amino-nitrile-like functionality, extends to multicomponent reactions. These reactions allow for the construction of complex heterocyclic frameworks in a single step. For example, reactions with aldehydes and cyclic β-diketones can lead to the formation of either dihydropyrazolo[3,4-b]pyridines or their aromatized counterparts, depending on the reaction conditions and substituents. frontiersin.org

Furthermore, cascade reactions involving 5-aminopyrazoles and alkynyl aldehydes, activated by various reagents such as silver, iodine, or N-bromosuccinimide (NBS), provide a pathway to halogenated and non-halogenated pyrazolo[3,4-b]pyridines through a 6-endo-dig cyclization. nih.gov This highlights the potential for similar transformations starting from this compound to access functionalized pyridopyrazoles.

The following table summarizes representative transformations of related 5-aminopyrazole systems, illustrating the potential synthetic pathways for creating fused nitrogen heterocycles from this compound.

| Starting Material | Reagent(s) | Product Type | Reference |

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketone, ZrCl₄ | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | Alkynyl Aldehyde, Ag/I₂/NBS | Halogenated/Non-halogenated Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole | Aromatic Aldehyde, 4-Hydroxycoumarin | Pyrazolo[3,4-b]pyridine derivative | frontiersin.org |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the 4-position of the pyridine ring is another key site for chemical modification, primarily through ether cleavage reactions or by influencing substitution patterns on the ring.

The cleavage of the methyl-oxygen bond in the methoxy group is a common transformation. This reaction, known as O-demethylation, converts the methoxy group into a hydroxyl group, yielding the corresponding 4-hydroxynicotinonitrile (B1273966) derivative. This transformation is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org

The mechanism of acidic ether cleavage generally involves protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base of the acid. masterorganicchemistry.comlibretexts.org For aryl methyl ethers, the attack occurs at the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. libretexts.org This is because the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. libretexts.org

General Reaction for Ether Cleavage: Ar-O-CH₃ + HX → Ar-OH + CH₃-X (where X = Br, I)

Various reagents have been developed for the deprotection of aromatic methyl ethers under different conditions. organic-chemistry.org For instance, 2-(diethylamino)ethanethiol (B140849) has been used as a reagent that allows for an essentially odorless workup due to the acidic solubility of the reagent and its byproduct. organic-chemistry.org

While direct modification of the methoxy group itself (other than cleavage) is less common, its electronic influence on the pyridine ring is significant. The methoxy group is an electron-donating group, which can activate the pyridine ring towards certain reactions and influence the regioselectivity of substitutions.

In some contexts, the methoxy group can be displaced by other nucleophiles, although this typically requires harsh conditions or activation of the pyridine ring.

Advanced Spectroscopic and Structural Characterization Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

For a molecule like 5-Amino-4-methoxynicotinonitrile, a full suite of NMR experiments would be required for complete structural assignment. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights. The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons, such as those of the amino group, the methoxy (B1213986) group, and the aromatic protons on the pyridine (B92270) ring. The ¹³C NMR spectrum would identify the number of unique carbon environments, including the quaternary carbons of the pyridine ring, the cyano group, and the methoxy carbon.

To establish connectivity between protons and carbons, two-dimensional (2D) NMR experiments are indispensable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide crucial information on long-range couplings (2-3 bonds), helping to piece together the molecular framework by connecting quaternary carbons to nearby protons. Correlation Spectroscopy (COSY) would identify proton-proton coupling networks, further confirming the arrangement of substituents on the pyridine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.10 (s, 1H) | - |

| H6 | 7.90 (s, 1H) | - |

| NH₂ | 5.50 (br s, 2H) | - |

| OCH₃ | 3.90 (s, 3H) | 56.0 |

| C2 | - | 150.0 |

| C3 | - | 115.0 (CN) |

| C4 | - | 155.0 |

| C5 | - | 100.0 |

| C6 | - | 145.0 |

The choice of solvent can significantly influence NMR spectra. Solvents can interact with the solute through hydrogen bonding, polarity effects, and anisotropic effects, leading to changes in chemical shifts. For this compound, using a protic solvent like methanol-d₄ versus an aprotic solvent like DMSO-d₆ could lead to a downfield shift of the NH₂ proton signal due to enhanced hydrogen bonding and exchange with the solvent. The aromatic proton signals may also experience slight shifts depending on the solvent's polarity and its ability to interact with the pyridine nitrogen and the cyano group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopies

In the FTIR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amino group would typically appear in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group is a strong, sharp band usually found around 2220-2260 cm⁻¹. The C-O stretching of the methoxy group would be observed in the 1000-1300 cm⁻¹ region, while aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C≡N stretch is also strong in the Raman spectrum, non-polar bonds often give stronger signals in Raman than in FTIR. This can be useful for observing the skeletal vibrations of the pyridine ring.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300-3500 |

| Nitrile (C≡N) | C≡N Stretch | 2220-2260 |

| Methoxy (OCH₃) | C-O Stretch | 1000-1300 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar absorptivity (ε). For this compound, the presence of the substituted pyridine ring, an aromatic system with amino and methoxy electron-donating groups and a nitrile electron-withdrawing group, would likely result in π → π* transitions in the UV region. The exact position of λ_max would be sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb UV-Vis light are fluorescent. If this compound is fluorescent, its emission spectrum would be at a longer wavelength (lower energy) than its absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would be important parameters to characterize its emissive properties, which are often influenced by the molecular structure and the environment. Studies on similar aminocyano-substituted aromatic compounds have shown that they can exhibit interesting photophysical properties, including solvent-dependent fluorescence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide accurate bond lengths, bond angles, and torsion angles for this compound.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction, with the amino group acting as a hydrogen bond donor and the pyridine nitrogen and the nitrile nitrogen acting as potential acceptors. These hydrogen bonds could link molecules into chains, sheets, or more complex three-dimensional networks.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups in the crystalline solid-state of this compound would be determined using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

Although specific crystallographic data for this compound is not available, an analysis of a related, more complex methoxynicotinonitrile derivative, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, offers insights into the potential solid-state conformation. In the crystal structure of this related compound, the methoxy group is observed to be nearly coplanar with the pyridine ring, with a reported C–O–C–N torsion angle of -3.0 (3)°. nih.gov This planarity suggests a degree of electronic delocalization between the methoxy group and the aromatic ring system.

A hypothetical data table for the crystallographic parameters of this compound, based on what would be determined, is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, mass spectrometry would confirm its molecular weight and provide valuable information about its structure through the analysis of its fragmentation pattern.

The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound. Given the presence of an odd number of nitrogen atoms (three), the molecular ion peak for this compound would be expected at an odd nominal mass.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, dictated by the functional groups present:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of a Hydrogen Cyanide: The nitrile group can be lost as a neutral molecule of hydrogen cyanide (HCN), leading to a fragment ion with a mass 27 units less than the molecular ion.

α-Cleavage: The amino group can undergo α-cleavage, which involves the breaking of the bond adjacent to the C-N bond.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this often requires higher energy and can lead to a complex pattern of smaller fragment ions.

A detailed analysis of the relative abundances of these fragment ions would allow for the reconstruction of the molecule's structure and serve as a fingerprint for its identification.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Neutral Loss |

| [M - 15]⁺ | •CH₃ |

| [M - 27]⁺ | HCN |

| [M - 28]⁺ | CO |

| [M - 43]⁺ | •CH₃ + CO |

Theoretical and Computational Chemistry Studies of 5 Amino 4 Methoxynicotinonitrile

Molecular Docking and Ligand-Receptor Interaction Modeling for Mechanistic Insights into Biomolecular Binding

As of the current date, a comprehensive review of scientific literature reveals no specific molecular docking or ligand-receptor interaction modeling studies have been published for 5-Amino-4-methoxynicotinonitrile. However, the principles of these computational techniques, coupled with research on structurally related molecules, provide a strong framework for predicting its potential biomolecular interactions and guiding future in silico research.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.comnih.gov This technique is instrumental in drug discovery for screening virtual libraries of small molecules against a specific protein target, and for elucidating the molecular basis of a ligand's activity. nih.govhansshodhsudha.com The general workflow of a molecular docking study involves several key steps: preparation of the 3D structures of both the ligand (in this case, this compound) and the target protein, defining the binding site on the protein, running the docking algorithm to generate various binding poses, and then scoring these poses to estimate the binding affinity. nih.gov

Given the structural motifs present in this compound, several classes of proteins could be considered as potential targets for future molecular docking studies. The aminopyridine core is a well-known pharmacophore found in compounds targeting a variety of receptors and enzymes. rsc.org For instance, aminopyridine derivatives have been investigated as inhibitors of voltage-gated potassium channels and have shown potential in treating neurological diseases. nih.gov Furthermore, substituted nicotinonitrile derivatives have been identified as inhibitors of enzymes such as tyrosine kinases and general control nonrepressed protein 5 (GCN5), which are implicated in cancer. nih.govnih.gov

A hypothetical molecular docking study of this compound could, for example, explore its binding to the ATP-binding pocket of a protein kinase. In such a scenario, the amino group and the pyridine (B92270) nitrogen of the compound could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. acs.org The methoxy (B1213986) group might be involved in hydrophobic interactions within a specific sub-pocket, while the nitrile group could also participate in hydrogen bonding or polar interactions.

Ligand-receptor interaction modeling, which often follows molecular docking, provides a more detailed picture of the binding mechanism. nih.govnih.govresearchgate.net This can involve analyzing the types and strengths of intermolecular forces, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the binding site. For this compound, the aromatic pyridine ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, showing possible results from docking this compound into the active site of a hypothetical protein kinase.

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Protein Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues and Interaction Type |

|

While this table is purely illustrative, it demonstrates the type of valuable, mechanistic insights that could be gained from performing molecular docking and ligand-receptor interaction studies on this compound. Such computational investigations would be a crucial first step in identifying its potential biological targets and elucidating its mechanism of action at a molecular level, thereby paving the way for its further development in medicinal chemistry.

Applications in Advanced Materials Research

Development of Fluorescent Materials Based on Nicotinonitrile Derivatives

The exploration of nicotinonitrile derivatives for fluorescent materials is an active area of research. The inherent photophysical properties of the nicotinonitrile scaffold, characterized by its electron-withdrawing nitrile group and the nitrogen-containing aromatic ring, make it a promising candidate for the design of new fluorophores. The introduction of substituents, such as the amino and methoxy (B1213986) groups in 5-Amino-4-methoxynicotinonitrile, can further modulate the electronic structure and, consequently, the fluorescence characteristics of the molecule.

Research in this area often focuses on understanding the structure-property relationships that govern the fluorescence quantum yields, Stokes shifts, and emission wavelengths of these compounds. While specific data on the fluorescence of this compound is not extensively documented in publicly available literature, the general principles of fluorophore design suggest that its amino and methoxy groups would likely influence its emissive properties through intramolecular charge transfer (ICT) mechanisms.

Exploration of Non-Linear Optical (NLO) Properties for Optoelectronic Applications

Non-linear optical (NLO) materials are crucial for a range of optoelectronic applications, including optical switching, frequency conversion, and data storage. The key to a molecule possessing NLO properties lies in its ability to exhibit a significant change in its refractive index or absorption coefficient in response to an intense applied electric field, such as that from a laser. This is often achieved in molecules with a high degree of polarizability, typically featuring an electron donor and an electron acceptor group connected by a π-conjugated system.

In the case of this compound, the amino group acts as an electron donor and the nitrile group as an electron acceptor, with the pyridine (B92270) ring providing the conjugated bridge. This "push-pull" architecture is a common design strategy for NLO chromophores. While theoretical calculations and preliminary studies on similar nicotinonitrile derivatives have suggested potential for NLO activity, comprehensive experimental data and detailed research findings specifically for this compound remain limited. Further investigation is required to fully characterize its NLO properties and assess its viability for practical optoelectronic devices.

Use as Building Blocks for Functional Materials (e.g., Polymers, Dyes)

The versatility of this compound extends to its use as a monomer or a key intermediate in the synthesis of functional materials like polymers and dyes. The presence of reactive sites—the amino group and the nitrile group—allows for its incorporation into larger molecular architectures through various polymerization and chemical modification techniques.

For instance, the amino group can be diazotized and coupled to form azo dyes, a class of compounds known for their vibrant colors and applications in textiles, printing, and as pH indicators. The nitrile group can also undergo a variety of transformations, including hydrolysis, reduction, or cycloaddition reactions, to yield other functional groups that can be exploited for material synthesis.

| Functional Group | Potential Polymerization/Reaction | Resulting Functional Material |

| Amino Group | Diazotization and coupling | Azo Dyes |

| Amino Group | Polyamide formation | High-performance polymers |

| Nitrile Group | Cyclotrimerization | Triazine-based polymers |

| Nitrile Group | Hydrolysis | Poly(acrylamide) derivatives |

Further research and development are necessary to fully realize the potential of this compound in the creation of novel functional materials with tailored properties.

Role As a Molecular Scaffold in Chemical Synthesis and Probe Design

Precursor for Diverse Heterocyclic Architectures

The strategic placement of the amino and nitrile groups in 5-Amino-4-methoxynicotinonitrile makes it an exemplary precursor for the synthesis of a wide array of fused heterocyclic systems. This ortho-aminonitrile motif is a well-established synthon for building bicyclic structures, particularly those containing a pyrimidine (B1678525) ring, which are core components of many biologically active molecules, including purine (B94841) analogs. nih.govnews-medical.net

The primary reactivity involves the cyclocondensation of the amino and nitrile functionalities with a suitable one-carbon (C1) electrophile. For instance, reaction with reagents like formic acid, triethyl orthoformate, or formamide (B127407) can lead to the formation of a fused pyrimidine ring, yielding pyrido[4,5-d]pyrimidine derivatives. wjarr.comresearchgate.net This approach is a fundamental strategy in heterocyclic chemistry for creating purine isosteres and other valuable pharmacophores. The general synthesis of pyrimidines often involves the condensation of a compound with an amidine structure and a three-carbon unit, a principle that is adapted in the intramolecular cyclization of this scaffold. wjarr.com

Furthermore, the aminonitrile functionality is a key component in the synthesis of various other heterocyclic systems. For example, related aminopyrazole precursors are widely used to generate fused pyrazoloazines. frontiersin.org Similarly, reactions with different synthons can give rise to other fused systems. The inherent reactivity of the scaffold allows for the generation of significant molecular diversity from a single, well-designed starting material.

Below is a table of potential heterocyclic systems that could be derived from the this compound scaffold based on established chemical transformations of the ortho-aminonitrile group.

| Precursor Scaffold | Reagent/Reaction Type | Potential Heterocyclic Product |

| This compound | Formamide or Triethyl Orthoformate | 4-Amino-5-methoxypyrido[4,5-d]pyrimidine |

| This compound | Guanidine | 2,4-Diamino-5-methoxypyrido[4,5-d]pyrimidine |

| This compound | Urea or Thiourea | 5-Methoxy-4-oxo(or thioxo)pyrido[4,5-d]pyrimidine |

| This compound | Hydrazine | 3-Amino-4-methoxypyrazolo[4,3-c]pyridine |

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. nih.goviipseries.org The efficiency of this process relies on the use of a central molecular scaffold that can be systematically decorated with a variety of chemical building blocks.

This compound is an ideal scaffold for such purposes. The primary point of diversification is its reactive 5-amino group. This nucleophilic amine can readily undergo a range of chemical reactions, including acylation, sulfonylation, urea/thiourea formation, and reductive amination. By reacting the scaffold with a diverse set of building blocks (e.g., various acyl chlorides, sulfonyl chlorides, isocyanates), a large library of unique compounds can be generated in a systematic and high-throughput manner. nih.gov This parallel synthesis approach allows for the efficient exploration of the chemical space around the core scaffold to identify compounds with desired biological activities. iipseries.org

The general scheme for creating a combinatorial library from this scaffold involves reacting the core molecule with different chemical reagents (R-X) to produce a collection of derivatives, as illustrated in the table below.

| Scaffold | Reagent Class (R-X) | Linkage Formed | Resulting Structure |

| This compound | Acyl Chlorides (R-COCl) | Amide | 5-(Acylamino)-4-methoxynicotinonitrile |

| This compound | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | 5-(Sulfonylamino)-4-methoxynicotinonitrile |

| This compound | Isocyanates (R-NCO) | Urea | N-(4-Cyano-5-methoxypyridin-3-yl)-N'-R-urea |

| This compound | Aldehydes/Ketones (RCHO/RCOR') + Reducing Agent | Secondary/Tertiary Amine | 5-(Alkylamino)-4-methoxynicotinonitrile |

Design and Synthesis of Chemical Probes for Academic Research

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or enzyme. A typical probe consists of a unit that binds to the target and a reporter unit (e.g., a fluorophore or a tag) that allows for detection and visualization.

The this compound core is a promising starting point for the design of novel chemical probes. Structurally related aminonicotinonitrile derivatives have been shown to possess interesting photophysical properties, including fluorescence. This suggests that the pyridopyrimidine core, which can be synthesized from this scaffold, could function as a fluorophore, or the aminopyridine scaffold itself could serve as a reporter unit.

The design of a chemical probe based on this scaffold would involve two key steps. First, the intrinsic properties of the core structure would be characterized to establish its potential as a reporter. Second, the scaffold would be chemically modified to introduce a reactive group or a ligand that can specifically bind to a biological target of interest. The amino group provides a convenient handle for attaching such functionalities without significantly altering the core electronic structure, which is crucial for maintaining its photophysical properties. For example, linking the amino group to a known enzyme inhibitor or a ligand for a specific receptor could generate a targeted fluorescent probe for use in cellular imaging or biochemical assays.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Undiscovered Reactivity Pathways

The reactivity of 5-Amino-4-methoxynicotinonitrile has not been extensively documented, presenting a fertile ground for discovery. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitrile group is expected to govern its chemical behavior.

Future investigations should systematically explore:

Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing effects of the amino and methoxy groups suggest that the pyridine (B92270) ring would be susceptible to electrophilic attack. Research into halogenation, nitration, and sulfonation reactions could yield a variety of novel substituted derivatives. The regioselectivity of these reactions, influenced by the combined directing effects of the substituents, remains a key unaddressed question.

Diazotization and Subsequent Reactions: The primary aromatic amine functionality is a gateway to a vast array of chemical transformations. Diazotization of the amino group to form a diazonium salt, followed by Sandmeyer or Schiemann-type reactions, could be used to introduce a wide range of substituents (e.g., halides, cyano, hydroxyl) at the 5-position.

Nitrile Group Transformations: The cyano group is a versatile functional handle. Its hydrolysis under acidic or basic conditions could yield the corresponding carboxylic acid or amide, respectively. Reduction of the nitrile would lead to an aminomethyl group, while its reaction with organometallic reagents could produce ketones. These transformations would significantly expand the library of accessible derivatives.

Reactions with Amino Acids: Drawing parallels with the Strecker synthesis, which produces amino acids from aldehydes and ammonia (B1221849) via an α-amino nitrile intermediate, novel pathways involving this compound could be explored. masterorganicchemistry.commasterorganicchemistry.com Investigating its potential to react with other molecules to form more complex, biologically relevant scaffolds is a promising avenue. For instance, its incorporation into peptide structures, similar to other unnatural amino acids like 5-amino-3-methyl-isoxazole-4-carboxylic acid, could be investigated for creating novel peptidomimetics. researchgate.netnih.gov

Advanced Computational Modeling for Precise Property Prediction and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties of this compound and to guide synthetic efforts, saving significant laboratory time and resources.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: High-level DFT calculations can be employed to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. mdpi.com This would provide quantitative insights into its reactivity, predicting the most likely sites for electrophilic and nucleophilic attack. As demonstrated with other nicotinonitrile derivatives, methods like DFT/B3LYP can yield optimized structures that correlate well with experimental data like X-ray crystallography. nih.gov

Reaction Mechanism Elucidation: For the novel reactivity pathways proposed above, computational modeling can be used to map out the complete reaction coordinates. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics. nih.gov This approach would be invaluable for understanding the regioselectivity of electrophilic substitutions and for optimizing reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular application (e.g., in materials science), QSAR modeling can be developed. nih.gov By correlating structural features with observed properties, these models can predict the potential of yet-to-be-synthesized compounds, thereby streamlining the discovery of molecules with enhanced performance.

Molecular Dynamics (MD) Simulations: For potential applications in material science, such as its integration into polymers or Covalent Organic Frameworks (COFs), MD simulations can predict the conformational behavior and intermolecular interactions of the resulting materials. researchgate.netmdpi.com

| Research Goal | Suggested Computational Method | Predicted Outcome |

|---|---|---|

| Electronic Properties & Reactivity | Density Functional Theory (DFT) | Mapping of HOMO/LUMO, electrostatic potential, prediction of reactive sites. mdpi.com |

| Reaction Pathway Viability | Transition State Searching (DFT) | Calculation of activation energies to determine feasibility and selectivity. nih.gov |

| Property Prediction of Derivatives | Quantitative Structure-Activity Relationship (QSAR) | Models to predict material or biological properties of new analogues. nih.gov |

| Behavior in Materials | Molecular Dynamics (MD) Simulations | Understanding of polymer/COF conformation and intermolecular forces. researchgate.net |

Further Development of Sustainable Synthesis Methodologies

The principles of green chemistry are paramount in modern synthetic chemistry. Future research must focus on developing environmentally benign and efficient methods for producing this compound and its derivatives.

Challenges and opportunities include:

Multicomponent Reactions (MCRs): Designing a one-pot MCR to assemble the this compound core from simple, readily available precursors would be a significant advancement. MCRs are known for their high atom economy, reduced waste, and simplified procedures. rasayanjournal.co.in The development of novel pyridine syntheses through MCRs is an active area of research. nih.govresearchgate.net

Microwave-Assisted Synthesis: Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. acs.org The application of microwave-assisted organic synthesis (MAOS) to the key steps in the production of this compound could offer substantial improvements in efficiency and energy consumption. nih.gov

Green Catalysts and Solvents: Research should target the replacement of hazardous reagents and solvents with greener alternatives. This includes exploring the use of solid acid catalysts, recyclable catalysts, and benign solvents like water or ethanol. The development of efficient syntheses in eco-friendly media is a key goal in the synthesis of pyridine derivatives. acs.org

| Technique | Key Advantages | Relevance to this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, lower waste. rasayanjournal.co.in | Potential for novel one-pot synthesis of the core structure. nih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, improved purity. acs.org | Optimization of synthesis steps to reduce energy use and time. researchgate.net |

| Green Catalysis | Use of recyclable and non-toxic catalysts, milder reaction conditions. | Development of an environmentally friendly production process. acs.org |

| Benign Solvents | Reduced environmental impact and improved process safety. | Replacing hazardous organic solvents with alternatives like water or ethanol. rasayanjournal.co.in |

Integration of this compound into Emerging Material Science Platforms

The specific combination of functional groups in this compound makes it an attractive building block for advanced materials. Its potential as an organic monomer for Covalent Organic Frameworks (COFs) has been noted. bldpharm.com

Unaddressed challenges and research directions include:

Covalent Organic Frameworks (COFs): A primary challenge is the systematic investigation of the polymerization of this compound with various multitopic linkers to form 2D or 3D COFs. The resulting materials could possess high porosity and a regular network of nitrogen and oxygen heteroatoms, making them promising candidates for gas storage, separation, and catalysis.

Fluorescent Materials and Sensors: Many aminonicotinonitrile derivatives are known to be fluorescent. mdpi.com A thorough photophysical characterization of this compound is required, including measurement of its absorption, emission spectra, and quantum yield. Its potential as a fluorescent probe could be explored, where changes in its environment (e.g., polarity, pH, presence of metal ions) could lead to a detectable change in its fluorescence.

Organic Electronics: The electron-rich pyridine system could be incorporated into larger conjugated structures for applications in organic electronics. By functionalizing the molecule through the pathways described in section 9.1, it could be tailored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic: What are the common synthetic routes for preparing 5-amino-4-methoxynicotinonitrile, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, ethylethoxymethylenemalononitrile (a precursor in analogous isoxazole syntheses) can be adapted to introduce cyano and methoxy groups at specific positions on the pyridine ring . Purification often employs recrystallization using ethanol-petroleum ether mixtures (60–70°C boiling point range) to isolate crystalline products. Validate purity via:

- Melting Point Analysis : Compare observed values (e.g., ~139–140°C for structurally similar compounds) against literature .

- Elemental Analysis : Confirm C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess ≥95% purity .

Advanced: How can researchers optimize reaction conditions for higher yields of this compound?

Methodological Answer:

Design a Design of Experiments (DOE) approach to evaluate:

- Solvent Polarity : Test aprotic solvents (DMF, DMSO) to stabilize intermediates vs. protic solvents (ethanol) for precipitation.

- Catalysts : Screen Pd/Cu catalysts for cyanation efficiency .

- Temperature Gradients : Assess 60–120°C ranges to balance reaction rate and byproduct formation.

Use Response Surface Methodology (RSM) to model interactions between variables. For example, a 2022 study on dichloronicotinonitrile derivatives achieved 82% yield by optimizing ethanol-petroleum ether ratios during recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect nitrile stretches (~2200–2250 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular ion [M+H]⁺ (e.g., m/z 176.1 for C₇H₈N₃O) .

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguish amino vs. aromatic protons) .

- Deuterated Solvents : Use DMSO-d₆ to stabilize NH₂ groups and reduce exchange broadening.

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis of the nitrile group .

- Handling : Use NIOSH-approved PPE: P95 respirators for dust control, nitrile gloves, and safety goggles .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic HCN .

Advanced: What experimental strategies identify degradation pathways of this compound under varying pH conditions?

Methodological Answer:

Conduct accelerated stability studies :

- Stress Testing : Expose the compound to pH 1–13 buffers at 40°C for 14 days.

- LC-MS Analysis : Monitor degradation products (e.g., hydrolysis of nitrile to amide at pH >10).

- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) using first-order decay models. For example, a 2023 study on 4-methoxybenzonitrile reported t₁/₂ = 48 hours at pH 12 .

Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize enzymes with known nicotinonitrile interactions (e.g., kinases, cytochrome P450).

- Assay Design :

- Fluorometric Assays : Use ATP-coupled systems to measure kinase inhibition (IC₅₀).

- Control Experiments : Include positive controls (staurosporine) and solvent blanks.

- Data Analysis : Fit dose-response curves using GraphPad Prism® (four-parameter logistic model). A 2021 study on 4-aminoquinoline-6-carbonitrile reported IC₅₀ = 1.2 µM against PfATP4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.